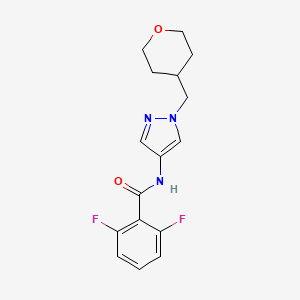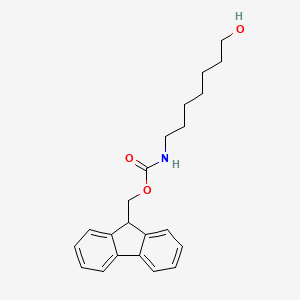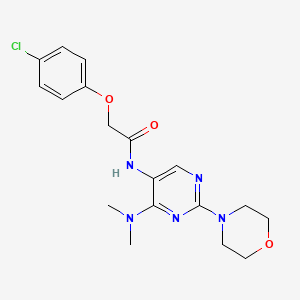
2-(4-chlorophenoxy)-N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenoxy)-N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).
科学研究应用
TAK-659 has shown potential in the treatment of various diseases such as B-cell malignancies, autoimmune diseases, and inflammatory disorders. Its inhibitory activity against BTK makes it a promising therapeutic agent for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). TAK-659 has also shown efficacy in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus by inhibiting BTK-mediated signaling pathways. Furthermore, TAK-659 has shown potential in the treatment of inflammatory disorders such as asthma and chronic obstructive pulmonary disease (COPD).
作用机制
Target of Action
The primary target of this compound is the cerebral cortex . It acts as a central nervous system stimulant, promoting the redox of brain cells and regulating the metabolism of nerve cells .
Mode of Action
The compound interacts with its targets by promoting the redox of brain cells and increasing the utilization of sugar . This interaction can regulate the metabolism of nerve cells and promote the excitation of the nervous system in a state of inhibition .
Biochemical Pathways
It is known that the compound’s action on the cerebral cortex can influence the metabolic pathways of nerve cells .
Pharmacokinetics
It is known that the compound is easily soluble in water, which may influence its bioavailability .
Result of Action
The result of the compound’s action is the stimulation of the spirit and inhibition of fatigue . It can occasionally cause side effects such as excitement, insomnia, blood pressure changes, vascular pain, or fatigue .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For example, it is known to decompose and fail when exposed to moisture
实验室实验的优点和局限性
One of the major advantages of TAK-659 is its high potency and selectivity against BTK. This makes it an ideal tool for studying BCR-mediated signaling pathways and their role in various diseases. However, one of the limitations of TAK-659 is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, TAK-659 has not yet been tested in clinical trials, and its safety and efficacy in humans are yet to be determined.
未来方向
There are several future directions for the research and development of TAK-659. One potential direction is the optimization of its pharmacokinetic properties to improve its solubility and bioavailability. Another direction is the investigation of its efficacy in combination with other therapies for the treatment of various diseases. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of TAK-659 in humans.
合成方法
The synthesis of TAK-659 involves the reaction of 2-(4-chlorophenoxy)acetic acid with 4-(dimethylamino)-2-morpholinopyrimidine-5-carbaldehyde in the presence of a base. The resulting product is then purified through column chromatography to obtain TAK-659 in high purity.
属性
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O3/c1-23(2)17-15(11-20-18(22-17)24-7-9-26-10-8-24)21-16(25)12-27-14-5-3-13(19)4-6-14/h3-6,11H,7-10,12H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOWBOTYIQJKKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)COC2=CC=C(C=C2)Cl)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


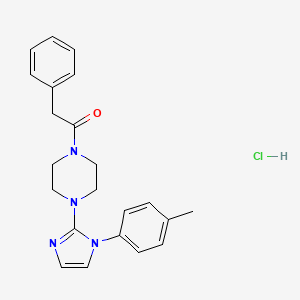
![4-(3,4-Dimethylphenyl)-1-[1-(furan-2-carbonyl)piperidin-4-yl]-3-phenoxyazetidin-2-one](/img/structure/B2910368.png)
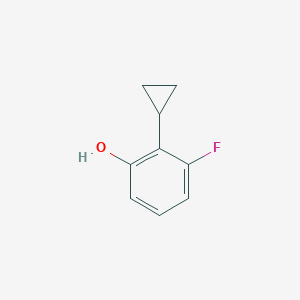
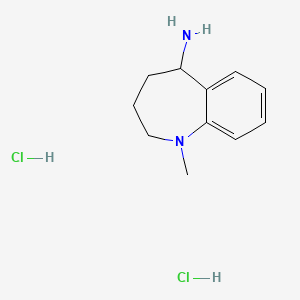
![N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2910372.png)
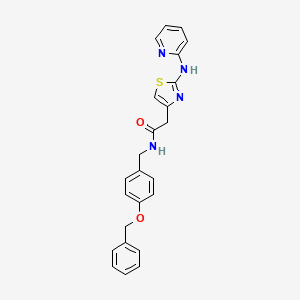
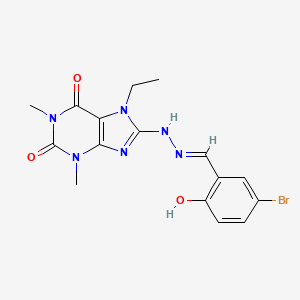
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2910377.png)
![N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2910378.png)
![(E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(2-pyridinyl)-2-propen-1-one](/img/structure/B2910380.png)
![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2910383.png)
